
1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features an imidazole ring substituted with a 4-chlorophenyl group, a methylthio group, and a phenyl group, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
The synthesis of 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Substitution Reactions:
Reaction Conditions: These reactions are generally carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions: These reactions typically require specific reagents and conditions, such as acidic or basic environments, catalysts, and controlled temperatures, to proceed efficiently.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Pathways Involved: The exact pathways depend on the specific biological context and the target of interest, which may include pathways related to cell proliferation, apoptosis, or immune response.
Comparaison Avec Des Composés Similaires
1-(4-Chlorophenyl)-2-(methylthio)-5-phenyl-1H-imidazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-phenyl-1H-imidazole: Lacks the methylthio group, which may result in different chemical and biological properties.
1-(4-Chlorophenyl)-2-(methylthio)-1H-imidazole: Lacks the phenyl group, potentially altering its reactivity and applications.
1-(4-Chlorophenyl)-2-(methylthio)-5-methyl-1H-imidazole: Substitutes the phenyl group with a methyl group, which may affect its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-methylsulfanyl-5-phenylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c1-20-16-18-11-15(12-5-3-2-4-6-12)19(16)14-9-7-13(17)8-10-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKIKKYLYFYPAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
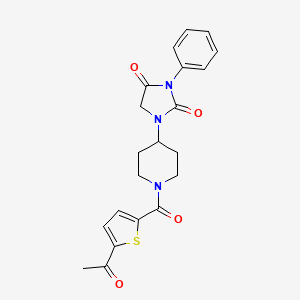
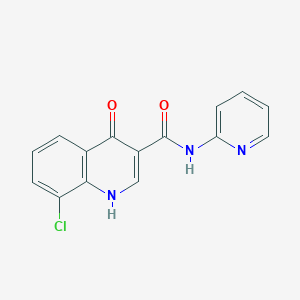
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)
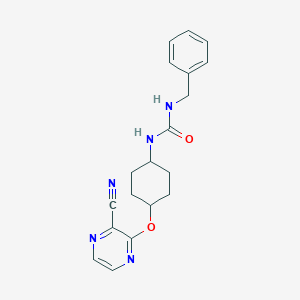
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}phenyl)benzamide](/img/structure/B3002271.png)
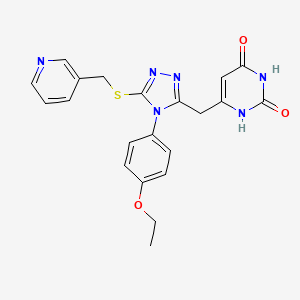
![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B3002278.png)

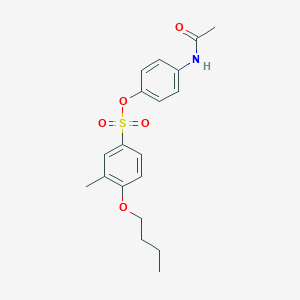
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)
![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)
![(E)-methyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3002285.png)
![[1-Phenyl-2-(1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
